8-(Piperazin-1-yl)quinazoline
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Overview
Description
8-(Piperazin-1-yl)quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of quinazoline derivatives and has been studied extensively for its various biological activities.
Scientific Research Applications
Anticancer Properties
Quinazoline derivatives, including 8-(Piperazin-1-yl)quinazoline, have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways . These compounds hold potential for targeted therapies against various types of cancer.
Antibacterial Activity
The quinazoline scaffold has demonstrated antibacterial properties. By modifying the structure of 8-(Piperazin-1-yl)quinazoline, researchers can design novel antibacterial agents to combat drug-resistant bacterial strains . These compounds may contribute to addressing the global challenge of antibiotic resistance.
Anti-inflammatory Effects
Quinazolines, including 8-(Piperazin-1-yl)quinazoline, exhibit anti-inflammatory activity. They can modulate inflammatory pathways and reduce inflammation-related damage in various disease conditions . These properties make them interesting targets for drug development.
Antiviral Potential
While more research is needed, quinazoline derivatives have shown antiviral activity against certain viruses. Their ability to interfere with viral replication processes makes them valuable candidates for antiviral drug discovery .
Anticonvulsant Properties
Quinazolines have been investigated for their anticonvulsant effects. By fine-tuning the substituents on the quinazoline ring, scientists aim to develop compounds that can effectively manage epilepsy and related disorders .
Antioxidant Activity
8-(Piperazin-1-yl)quinazoline derivatives may possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
Safety and Hazards
It is essential to handle this compound with care, following safety guidelines .
Future Directions
- Researchers should continue exploring the pharmacological potential of quinazoline derivatives, including 8-(Piperazin-1-yl)quinazoline , for various therapeutic applications .
- Further studies can investigate its efficacy against other diseases and explore novel derivatives with improved properties .
Mechanism of Action
Target of Action
Quinazoline derivatives are known to exhibit a broad range of biological effects, suggesting they interact with multiple targets .
Mode of Action
Quinazoline derivatives are known to inhibit protein kinases, essential enzymes that regulate cellular functions such as growth, differentiation, migration, and metabolism . The piperazine moiety in the structure may influence the physicochemical properties and enhance the bioactivity of the compound .
Biochemical Pathways
Quinazoline derivatives have been reported to inhibit protein kinases, which play a crucial role in cellular signal-transduction pathways .
Result of Action
Quinazoline derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-hiv, anticancer, antifungal, antibacterial, and anti-inflammatory activities . This suggests that 8-(Piperazin-1-yl)quinazoline may have similar effects.
properties
IUPAC Name |
8-piperazin-1-ylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-10-8-14-9-15-12(10)11(3-1)16-6-4-13-5-7-16/h1-3,8-9,13H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOMFIBXTAXXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CN=CN=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Piperazin-1-yl)quinazoline |
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